molecular formula C9H15NO5 B031327 3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid CAS No. 1253789-16-0

3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid

Cat. No.: B031327
CAS No.: 1253789-16-0
M. Wt: 217.22 g/mol
InChI Key: LFAOMDJJZKWOPH-UHFFFAOYSA-N
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Description

3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid is a chemical compound with the molecular formula C11H19NO5. It is a derivative of oxazolidine, a five-membered ring containing both nitrogen and oxygen atoms. This compound is often used in organic synthesis and has applications in various fields, including pharmaceuticals and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid typically involves the reaction of tert-butyl chloroformate with oxazolidine-4-carboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid involves its ability to act as a protecting group for amines in organic synthesis. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for the controlled release of the amine. This property makes it valuable in multi-step synthesis processes where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid is unique due to its specific structure, which combines the oxazolidine ring with a tert-butoxycarbonyl protecting group. This combination provides stability and reactivity that are advantageous in various synthetic applications .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-5-14-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAOMDJJZKWOPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1COCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901182783
Record name 3,4-Oxazolidinedicarboxylic acid, 3-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901182783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253789-16-0
Record name 3,4-Oxazolidinedicarboxylic acid, 3-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253789-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Oxazolidinedicarboxylic acid, 3-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901182783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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